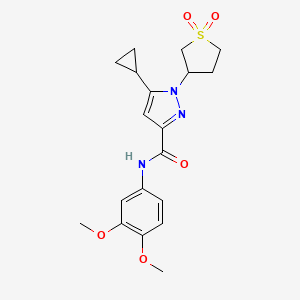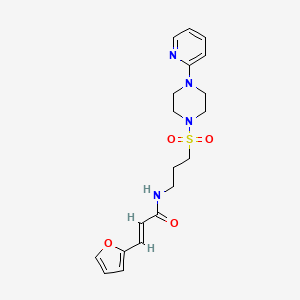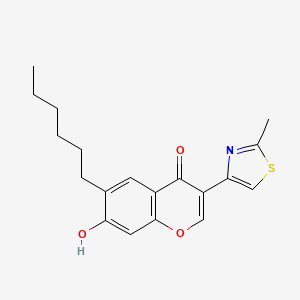
3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea, also known as BPU, is a chemical compound that has been extensively studied for its potential use in the treatment of various diseases. BPU belongs to the class of urea derivatives and has been shown to exhibit potent anticancer, antifungal, and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of 3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and survival. 3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea has been shown to inhibit the activity of protein kinases such as Src and FAK, which are involved in the regulation of cell growth, migration, and invasion. 3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and physiological effects:
3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea has been shown to exhibit potent anticancer, antifungal, and anti-inflammatory properties. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth and proliferation. 3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea has also been shown to inhibit the growth of Candida albicans by disrupting the fungal cell membrane. In addition, 3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea is its potent anticancer activity against a wide range of cancer cell lines. It has also been found to exhibit antifungal and anti-inflammatory properties, making it a potential candidate for the treatment of fungal infections and inflammatory diseases. However, one of the limitations of 3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and toxicity of 3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea in humans.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea. One area of research is the development of more efficient synthesis methods for 3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea, which could lead to increased yields and lower costs. Another area of research is the optimization of 3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea for in vivo use, including the development of more soluble and bioavailable formulations. In addition, further studies are needed to determine the optimal dosage and toxicity of 3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea in humans, as well as its potential use in combination with other anticancer agents. Finally, the potential use of 3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea in the treatment of other diseases, such as fungal infections and inflammatory diseases, should be explored.
Synthesemethoden
The synthesis of 3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea involves the reaction of 4-butoxybenzaldehyde, furan-2-carbaldehyde, pyridine-2-carbaldehyde, and urea in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea has also been shown to possess antifungal activity against Candida albicans, a common fungal pathogen. In addition, 3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
3-(4-butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-2-3-14-27-20-11-9-18(10-12-20)24-22(26)25(17-21-8-6-15-28-21)16-19-7-4-5-13-23-19/h4-13,15H,2-3,14,16-17H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQGPRJZFHFGKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2390376.png)


![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]imidazolidine-2,4-dione](/img/structure/B2390379.png)
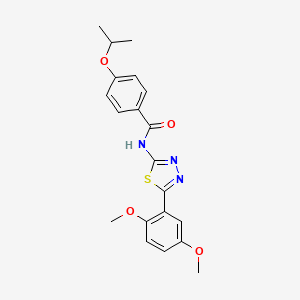
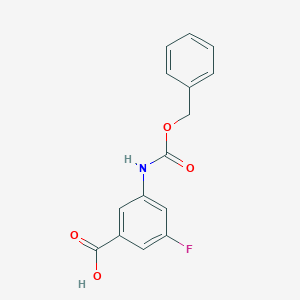

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2390388.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2390391.png)
